6-Ethylpyrimidin-2,4-diamin

Übersicht

Beschreibung

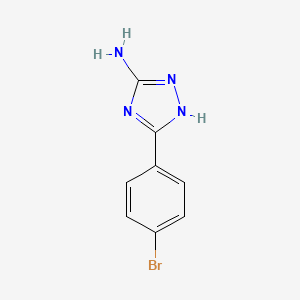

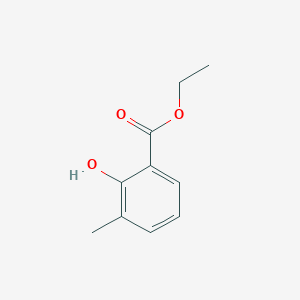

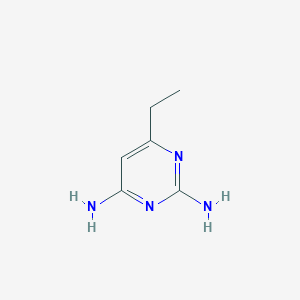

6-Ethylpyrimidine-2,4-diamine is an organic compound with the molecular formula C6H10N4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Wissenschaftliche Forschungsanwendungen

6-Ethylpyrimidine-2,4-diamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of dihydrofolate reductase, which is crucial for DNA synthesis.

Medicine: Explored for its antimalarial properties and potential use in the treatment of protozoal infections.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylpyrimidine-2,4-diamine typically involves the reaction of ethylamine with a pyrimidine derivative. One common method involves the condensation of ethylamine with 2,4-dichloropyrimidine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of 6-Ethylpyrimidine-2,4-diamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Ethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrimidine oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Various nucleophiles (e.g., halides, amines); reactions are conducted in polar solvents with bases to facilitate the substitution.

Major Products Formed:

Oxidation: Pyrimidine oxides.

Reduction: Reduced pyrimidine derivatives.

Substitution: Substituted pyrimidine derivatives with different functional groups.

Wirkmechanismus

The mechanism of action of 6-Ethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. One of the primary targets is dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate, which is essential for the production of purines and pyrimidines. By inhibiting this enzyme, the compound disrupts DNA synthesis and cell division, leading to its potential use as an antimalarial and antiprotozoal agent .

Vergleich Mit ähnlichen Verbindungen

2,4-Diamino-5-phenyl-6-ethylpyrimidine: Similar structure but with a phenyl group at position 5.

Pyrimethamine: An aminopyrimidine with a p-chlorophenyl group at position 5 and an ethyl group at position 6, used as an antimalarial drug.

Uniqueness: 6-Ethylpyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit dihydrofolate reductase makes it a valuable compound for medicinal chemistry research, particularly in the development of antimalarial and antiprotozoal agents .

Eigenschaften

IUPAC Name |

6-ethylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-2-4-3-5(7)10-6(8)9-4/h3H,2H2,1H3,(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSSMWRJBRKTOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355718 | |

| Record name | 6-ethylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514854-12-7 | |

| Record name | 6-ethylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 6-ethylpyrimidine-2,4-diamine (pyrimethamine)?

A: 6-ethylpyrimidine-2,4-diamine, more commonly known as pyrimethamine, exerts its antiparasitic effect by inhibiting dihydrofolate reductase (DHFR). This enzyme is crucial for the folic acid cycle, essential for the synthesis of nucleic acids and amino acids in various organisms, including parasites like Toxoplasma gondii and Leishmania major. By binding to DHFR, pyrimethamine disrupts the production of tetrahydrofolic acid, ultimately leading to the death of the parasite. [, ]

Q2: How does the structure of pyrimethamine contribute to its activity and selectivity?

A: Research exploring pyrimethamine derivatives has unveiled key structural features impacting its activity. The 2,4-diamine groups on the pyrimidine ring are crucial for inhibitory activity. [] Modifications to the chlorine atom at the para position of the phenyl ring showed a minimal impact on inhibitory activity (IC50), while alterations to the ethyl group at the 6-position significantly reduced it. This highlights the importance of the phenyl and ethyl groups for binding affinity and selectivity. [] Further, virtual screening studies have identified compounds with structural features that allow interaction with Leishmania major PTR1 (pteridine reductase) but not human DHFR. []

Q3: Are there analytical methods available to detect and quantify pyrimethamine in various matrices?

A: Yes, several analytical techniques have been developed. Early methods relied on spectrophotometry but were prone to interference. [] Gas-liquid chromatography (GLC) coupled with electron-capture detection provided improved sensitivity and selectivity for pyrimethamine analysis in complex matrices like animal feed. [] This method required specific extraction procedures and a thorough clean-up to minimize interference from co-extractives. []

Q4: Have any new polymorphs or solvates of pyrimethamine been discovered?

A: Research has unveiled a new polymorph (Form I) and two pseudopolymorphs of pyrimethamine. The polymorph (Form I) exhibits distinct packing arrangements compared to a previously known polymorph. [] Additionally, two pseudopolymorphs were identified: pyrimethamine dimethyl sulfoxide monosolvate and pyrimethamine N-methylpyrrolidin-2-one monosolvate. These discoveries highlight the potential for pyrimethamine to exist in various solid-state forms with different physicochemical properties. []

Q5: What is known about the resistance mechanisms to pyrimethamine?

A5: While not explicitly addressed in the provided research papers, resistance to pyrimethamine is a significant concern. It is well-established that mutations in the gene encoding DHFR, particularly in the active site, are the primary mechanism of pyrimethamine resistance in various parasites. These mutations often reduce the binding affinity of pyrimethamine to the enzyme, rendering the drug ineffective.

Q6: Is there potential for pyrimethamine in combination therapies?

A: Yes, research suggests potential for pyrimethamine in combination therapies. Specifically, combining pyrimethamine (a DHFR inhibitor) with compounds targeting PTR1 shows promise for treating leishmaniasis. [] This approach aims to overcome potential resistance mechanisms and enhance the efficacy of both drugs by targeting multiple enzymes within the same metabolic pathway. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.